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Compound of Interest

Compound Name: (S,S)-TAK-418

Cat. No.: B15623977

Introduction

(S,S)-TAK-418 is a selective, orally active, and irreversible small-molecule inhibitor of Lysine-
Specific Demethylase 1 (LSD1, also known as KDM1A), with a reported IC50 of 2.9 nM.[1][2] It
functions by targeting the catalytic flavin adenine dinucleotide (FAD) in the LSD1 active site.[3]
Unlike some other LSD1 inhibitors, TAK-418 selectively inhibits the enzyme's catalytic activity
without disrupting the critical LSD1-cofactor protein complexes, which may reduce the risk of
hematological side effects.[4] By inhibiting LSD1, TAK-418 increases histone H3 lysine 4
(H3K4) methylation, thereby modulating gene expression.[1][5] This mechanism has shown
potential for treating central nervous system (CNS) disorders, including neurodevelopmental
disorders like Kabuki syndrome and autism spectrum disorder, by "unlocking" aberrant
epigenetic machinery and normalizing gene expression.[3][5]

These application notes provide detailed information on the solubility of (S,S)-TAK-418 in
Dimethyl Sulfoxide (DMSO) and saline-based formulations, along with protocols for preparing
stock and working solutions for research applications.

Data Presentation: Quantitative Solubility

The following table summarizes the known solubility of (S,S)-TAK-418 in DMSO and a complex
saline-based vehicle. It is important to note that for in vitro assays, a concentrated stock in
100% DMSO is typically prepared and then diluted to a final working concentration in an
aqueous medium. For in vivo applications, specific formulations are required to achieve desired
solubility and bioavailability.
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. Concentration Concentration .
Solvent/Vehicle Conditions & Notes
(Mass) (Molar)

Hygroscopic DMSO
can impact solubility;
use newly opened
DMSO = 55.0 mg/mL >154.10 mM solvent. Ultrasonic
agitation and warming
to 60°C may be
required.[1][2]

A multi-component

vehicle for creating a
Saline Formulation clear solution. The
1(DMSO/PEG300/Tw = 5.5 mg/mL 21541 mM final concentration of
een-80/Saline) DMSO is 10%. See

Protocol 2 for details.

[1]

An alternative vehicle

] ) using a cyclodextrin to
Saline Formulation

2(DMSO/SBE-B- = 5.5 mg/mL = 15.41 mM
CD/Saline)

improve aqueous
solubility. The final
concentration of
DMSO is 10%.[1]

Note: The ">" symbol indicates that the compound is soluble at this concentration, but the
saturation point is unknown.[1]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock
Solution in DMSO (For In Vitro Use)

This protocol describes the standard procedure for dissolving (S,S)-TAK-418 in 100% DMSO to
create a high-concentration stock solution suitable for storage and subsequent dilution for cell-
based assays.
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Materials:

(S,S)-TAK-418 powder

Anhydrous, high-purity DMSO (newly opened bottle recommended)

Sterile microcentrifuge tubes or vials

Calibrated pipette

Vortex mixer

Water bath or heat block (optional)

Ultrasonic bath (optional)

Procedure:

e Weighing: Accurately weigh the desired amount of (S,S)-TAK-418 powder in a sterile vial.

e Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target
concentration (e.g., 55 mg/mL). For in vitro studies, preparing a 10 mM or 20 mM stock is
common practice.[6]

Dissolution:
o Cap the vial tightly and vortex thoroughly for 1-2 minutes.

o If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-
10 minutes.

o If necessary, gently warm the solution to 60°C for a short period while mixing intermittently
until the solid is fully dissolved.[1]

Sterilization (Optional): If required for your cell culture application, filter the stock solution
through a 0.22 um DMSO-compatible syringe filter into a new sterile vial.
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o Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw
cycles. Store at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Preparation of Saline-Based Formulation
(For In Vivo Use)

This protocol details the preparation of a complex vehicle to solubilize (S,S)-TAK-418 in a
saline-based solution, adapted from published methods for animal studies.[1] This example
yields a 1 mL working solution at a concentration of 5.5 mg/mL.

Materials:

(S,S)-TAK-418 stock solution in DMSO (55 mg/mL, prepared as in Protocol 1)

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Sterile Saline (0.9% NacCl)

Sterile tubes and calibrated pipettes

Procedure:

Initial Mixture: In a sterile tube, add 100 pL of the 55 mg/mL (S,S)-TAK-418 DMSO stock
solution.

e Add PEG300: To the DMSO solution, add 400 pL of PEG300. Mix thoroughly by vortexing or
pipetting until the solution is homogeneous.

e Add Tween-80: Add 50 pL of Tween-80 to the mixture. Mix again until the solution is clear
and uniform.

 Final Dilution with Saline: Add 450 pL of sterile saline to the mixture to bring the total volume
to 1 mL. Mix thoroughly to ensure a clear, homogeneous solution. The final solvent
composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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Signaling Pathway and Mechanism of Action

(S,S)-TAK-418 acts as a specific inhibitor of the LSD1 enzyme's demethylase activity. This
intervention leads to the modulation of histone methylation states, which in turn normalizes
aberrant gene expression associated with certain neurodevelopmental disorders.
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Epigenetic Regulation Pharmacological Intervention
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Caption: Mechanism of (S,S)-TAK-418 action on the LSD1 epigenetic pathway.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15623977?utm_src=pdf-body-img
https://www.benchchem.com/product/b15623977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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